molecular formula C9H17NO B1492432 trans-2-(Piperidin-1-yl)cyclobutan-1-ol CAS No. 2148834-00-6

trans-2-(Piperidin-1-yl)cyclobutan-1-ol

Cat. No.: B1492432
CAS No.: 2148834-00-6
M. Wt: 155.24 g/mol
InChI Key: AARCBAFIFAIUQR-RKDXNWHRSA-N
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Description

trans-2-(Piperidin-1-yl)cyclobutan-1-ol is a chemical compound featuring a cyclobutane ring fused with a piperidine moiety. This structure is of significant interest in modern medicinal chemistry, particularly in the design of novel small-molecule therapeutics. While specific biological data for this exact compound is not available in the searched literature, its core structural components are prominent in pharmacological research. The cyclobutane ring is increasingly valued for its ability to confer conformational restriction, reduce molecular planarity, and improve metabolic stability in drug candidates . Furthermore, the piperidine scaffold is a common pharmacophore found in a wide array of bioactive molecules. Researchers may explore this compound as a versatile building block or intermediate in developing targeted therapies, leveraging the unique three-dimensionality of the cyclobutane ring to access novel chemical space and optimize interactions with biological targets . All products are for Research Use Only and are not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(1R,2R)-2-piperidin-1-ylcyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-9-5-4-8(9)10-6-2-1-3-7-10/h8-9,11H,1-7H2/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARCBAFIFAIUQR-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)[C@@H]2CC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation via 1,2-Addition of Metalated Pyridines to Cyclobutanone

A foundational step in preparing hydroxycyclobutylpyridines, which are precursors to piperidine-substituted cyclobutanols, involves the 1,2-addition of metalated pyridines to cyclobutanone derivatives. This reaction is typically conducted by:

  • Generating metalated pyridines through deprotonation or halogen-metal exchange.
  • Adding these nucleophilic species to cyclobutanone or substituted cyclobutanones.
  • Isolating the resultant hydroxycyclobutylpyridine intermediates.

This method provides access to the hydroxycyclobutylpyridine scaffold in a single step with good yields, setting the stage for further transformations into the piperidine-substituted cyclobutanols.

Electrophile-Induced Dearomatizing Semi-Pinacol Rearrangement

A key innovative method involves an electrophile-induced dearomatizing semi-pinacol rearrangement of hydroxycyclobutylpyridines to form dihydropyridine spirocycles, which can be hydrogenated to yield piperidine spirocycles. The process includes:

  • Treatment of hydroxycyclobutylpyridines with N-acylation activators such as 2,2,2-trichloroethyl chloroformate (TrocCl) in the presence of a base like DIPEA.
  • The semi-pinacol rearrangement results in ring expansion and formation of spirocyclic intermediates bearing ketone and protected amine functionalities.
  • Subsequent hydrogenation (e.g., Pd/C catalyzed) reduces the dihydropyridine ring to a piperidine ring, yielding the desired cyclobutanol with piperidine substitution.

This method is operationally simple, scalable, and provides good to excellent yields (e.g., 96% yield for cyclopentanone spirocycle).

Conversion of Alcohol to Mesylate and Intramolecular Cyclization

Another preparation route involves:

  • Conversion of the free alcohol group on the cyclobutanol intermediate to a mesylate using mesyl chloride.
  • Treatment with acid (e.g., 4M HCl in dioxane) to remove protecting groups.
  • Subsequent intramolecular cyclization under basic conditions (e.g., 1M NaOH) to form the piperidine ring fused to the cyclobutanol.

This method has been used in complex alkaloid syntheses and can be adapted for trans-2-(Piperidin-1-yl)cyclobutan-1-ol synthesis.

Hydrogenation and Reduction Steps

Hydrogenation is often employed to:

  • Reduce dihydropyridine intermediates to piperidine rings.
  • Convert unsaturated or protected intermediates into the final alcohol form.

Typical conditions include:

  • Use of Pd/C or PtO2 as catalysts.
  • Hydrogen gas atmosphere at room temperature.
  • Solvents such as ethanol or methanol.

This step ensures the formation of the saturated piperidine ring with the desired stereochemistry on the cyclobutanol.

Data Table Summarizing Key Preparation Methods

Methodology Key Reagents/Conditions Yield (%) Notes
1,2-Addition of metalated pyridines to cyclobutanone Metalated pyridine, cyclobutanone, THF, low temperature Moderate to High Single-step access to hydroxycyclobutylpyridines
Semi-pinacol rearrangement with N-acylation 2,2,2-Trichloroethyl chloroformate, DIPEA, CHCl3 52-96 Dearomatizing rearrangement; scalable; good yields
Alcohol to mesylate, acid deprotection, cyclization Mesyl chloride, 4M HCl-dioxane, 1M NaOH Moderate Used in alkaloid synthesis; intramolecular cyclization
Hydrogenation of dihydropyridine intermediates Pd/C or PtO2, H2, EtOH or MeOH, rt High Saturates ring to piperidine; stereoselective

Research Findings and Notes

  • The semi-pinacol rearrangement approach is notable for its operational simplicity and ability to tolerate various substituents on the cyclobutane ring, including heteroatoms, which broadens the scope of accessible analogues.
  • The use of N-acylation activators is critical to drive the rearrangement and stabilize intermediates, preventing side reactions and improving yields.
  • Hydrogenation conditions must be carefully controlled to avoid over-reduction or side reactions; Pd/C is preferred for its mildness and selectivity.
  • The stereochemistry of the cyclobutanol ring can be controlled by the choice of starting materials and reaction conditions, ensuring the trans configuration in the final product.
  • Chromatographic purification of intermediates can be challenging due to instability; thus, reaction conditions are optimized to allow direct isolation of products when possible.

Chemical Reactions Analysis

Types of Reactions

Trans-2-(Piperidin-1-yl)cyclobutan-1-ol can undergo various chemical reactions, including:

  • Oxidation: : Converting the alcohol group to a ketone or carboxylic acid.

  • Reduction: : Reducing any potential double bonds or carbonyl groups.

  • Substitution: : Replacing the hydroxyl group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common reagents include chromium(VI) oxide and pyridinium chlorochromate (PCC).

  • Reduction: : Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

  • Oxidation: : Ketones, carboxylic acids.

  • Reduction: : Alkanes, alcohols.

  • Substitution: : Amides, esters, ethers.

Scientific Research Applications

Trans-2-(Piperidin-1-yl)cyclobutan-1-ol has diverse applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis.

  • Biology: : Investigated for its potential biological activity and interactions with biomolecules.

  • Medicine: : Explored for its therapeutic potential in drug development.

  • Industry: : Applied in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which trans-2-(Piperidin-1-yl)cyclobutan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing biological processes and leading to desired outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare trans-2-(Piperidin-1-yl)cyclobutan-1-ol with structurally or functionally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Applications
This compound C₉H₁₇NO 155.24 N/A Cyclobutanol core, piperidine substituent, trans-configuration Research intermediate, drug discovery
trans-2-(Piperazin-1-yl)cyclobutan-1-ol C₈H₁₆N₂O 156.23 2165707-97-9 Piperazine substituent (two N atoms), higher polarity Pharmaceutical research, ligand synthesis
trans-2-(4-Imino-1,4-dihydropyridin-1-yl)cyclobutan-1-ol C₉H₁₂N₂O 164.20 2165427-99-4 Imino-dihydropyridine group, unsaturated N-heterocycle Lab research, bioactive molecule studies
1-(1-Aminobutan-2-yl)cyclopentan-1-ol C₉H₁₉NO 157.25 19110-40-8 Cyclopentanol core, amino-butyl chain, reduced ring strain Pharmaceuticals, agrochemicals
Pirmenol C₂₂H₃₀N₂O 338.49 68252-19-7 Piperidine derivative with phenyl/pyridyl groups, complex stereochemistry Cardiac research (antiarrhythmic studies)

Structural and Functional Differences

  • Ring Size and Strain: The cyclobutanol core in the target compound introduces significant ring strain compared to the cyclopentanol analog (), which likely reduces conformational flexibility but enhances reactivity . Piperidine and piperazine substituents differ in basicity: Piperazine (pKa ~9.8) is more polar and basic than piperidine (pKa ~11.3), affecting solubility and protein-binding interactions .
  • Pirmenol () demonstrates how aromatic groups (phenyl, pyridyl) and extended alkyl chains broaden pharmacological utility but reduce metabolic stability .

Physicochemical Properties

  • Solubility : Piperazine analogs () are more water-soluble due to additional nitrogen atoms, whereas the target compound’s piperidine group may favor lipid membranes .
  • Thermal Stability: The cyclobutanol core’s ring strain may lower melting points compared to cyclopentanol derivatives .

Research Findings and Key Insights

Antibiotic Derivatives: Piperidine-substituted compounds in demonstrate that alkyl chain length between the core and piperidine affects antimicrobial potency.

Fungicidal Activity : highlights piperidine-thiazole hybrids as potent fungicides, suggesting this compound could be modified with heterocycles for crop protection .

Stereochemical Impact : The trans-configuration in the target compound and its piperazine analog () enhances selectivity in receptor binding compared to cis-isomers .

Q & A

Q. What are the recommended synthetic routes for trans-2-(Piperidin-1-yl)cyclobutan-1-ol, and how can reaction conditions be optimized?

A common approach involves cyclization of piperidine derivatives with cyclobutanone precursors under catalytic hydrogenation or Grignard conditions. Optimization includes adjusting solvent polarity (e.g., THF vs. DCM), temperature (0–25°C), and catalyst choice (e.g., Rhodium catalysts for stereoselectivity, as seen in analogous cyclobutanol syntheses) . Reaction progress should be monitored via TLC or HPLC to ensure minimal byproduct formation.

Q. How can the stereochemical purity of this compound be confirmed experimentally?

Chiral HPLC or capillary electrophoresis with a chiral stationary phase (e.g., cyclodextrin-based columns) is essential. Nuclear Overhauser Effect (NOE) NMR can differentiate trans/cis configurations by analyzing spatial interactions between the piperidine and cyclobutanol moieties . X-ray crystallography provides definitive confirmation but requires high-purity crystals.

Q. What analytical techniques are critical for characterizing the stability of this compound under varying storage conditions?

Accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition thresholds. Long-term stability is evaluated via LC-MS under controlled humidity (40–60% RH) and temperature (4°C, 25°C) to detect hydrolytic or oxidative degradation .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are most effective?

Rhodium-catalyzed asymmetric hydrogenation of ketone precursors (e.g., cyclobutanone derivatives) using chiral ligands like BINAP or Josiphos yields high enantiomeric excess (ee >95%). Desymmetrization of meso-alkenes via transition-metal catalysis, as demonstrated in analogous cyclobutanol systems, is a promising alternative .

Q. What computational strategies are effective in predicting the biological activity of this compound?

Molecular docking with receptor models (e.g., GPCRs or enzymes) using AutoDock Vina or Schrödinger Suite identifies potential binding sites. MD simulations (GROMACS/AMBER) assess ligand-receptor stability over time. QSAR models trained on piperidine-containing analogs can predict pharmacokinetic properties .

Q. How do steric and electronic effects influence the reactivity of this compound in substitution reactions?

DFT calculations (Gaussian/B3LYP) reveal that the cyclobutanol ring’s strain increases susceptibility to nucleophilic attack at the hydroxyl-bearing carbon. Piperidine’s electron-donating effects stabilize transition states in SN2 mechanisms, while steric hindrance from the trans-configuration favors ring-opening pathways .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Meta-analysis of dose-response curves across studies identifies confounding variables (e.g., impurity profiles, assay conditions). Orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) validate target specificity. Collaborative reproducibility studies using standardized protocols are recommended .

Methodological Guidance

Q. How to design a retrosynthetic pathway for this compound using AI-driven tools?

Leverage AI platforms like Pistachio or Reaxys to prioritize disconnections at the cyclobutanol-piperidine bond. One-step synthesis routes may involve reductive amination of 2-aminocyclobutan-1-ol with piperidine aldehydes. Validate feasibility with reaction yield predictions from BKMS_METABOLIC or Reaxys_biocatalysis databases .

Q. What in vitro assays are suitable for evaluating the neuropharmacological potential of this compound?

  • Receptor binding assays : Radiolabeled competition assays for σ-1 or NMDA receptors.
  • Functional assays : Calcium flux or electrophysiology in neuronal cell lines.
  • Metabolic stability : Microsomal incubation (human/rat liver) with LC-MS quantification of parent compound depletion .

Q. How to address discrepancies in NMR data for this compound across solvents?

Solvent-induced shifts (e.g., DMSO-d6 vs. CDCl3) are resolved by referencing internal standards (TMS) and using 2D NMR (COSY, HSQC) to assign protons. Paramagnetic relaxation agents (e.g., Cr(acac)₃) enhance resolution in crowded spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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